molecular formula C18H22N4O B1440821 2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide CAS No. 1220040-46-9

2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide

Cat. No.: B1440821
CAS No.: 1220040-46-9
M. Wt: 310.4 g/mol
InChI Key: NYQXMIAVTHQJOX-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is a chemical compound with a complex structure that includes a piperazine ring substituted with a benzyl group and a benzimidamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in scientific research.

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity, suggesting interactions with bacterial proteins and enzymes . The compound’s structure allows it to bind to specific sites on these biomolecules, potentially inhibiting their function and leading to antimicrobial effects. Additionally, 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide may interact with oxidoreductase enzymes, as indicated by molecular docking studies .

Cellular Effects

The effects of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to exhibit cytopathic effect (CPE) protection in Zika virus-infected Vero E6 cells, indicating its potential antiviral properties . This suggests that 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide can modulate cellular responses to viral infections, potentially through the inhibition of viral replication and protein expression.

Molecular Mechanism

At the molecular level, 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, such as oxidoreductases, and inhibit their activity . This inhibition can lead to a cascade of biochemical events, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its stability over time, allowing for consistent experimental results . Long-term exposure to 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide may lead to changes in cellular function, such as alterations in gene expression and metabolic activity, which need to be further investigated.

Dosage Effects in Animal Models

The effects of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits beneficial effects, such as antimicrobial and antiviral properties . At higher dosages, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.

Metabolic Pathways

2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound may affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic pathways . Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide typically involves multi-step chemical processes. One common method is the reductive amination of benzylpiperazine with an appropriate benzimidamide precursor. This reaction often uses sodium cyanoborohydride in methanol as the reducing agent . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow hydrogenation and microwave-assisted synthesis are some of the advanced techniques used to enhance the efficiency and yield of the production process . These methods offer advantages such as reduced reaction times and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)benzaldehyde
  • 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is unique due to its specific combination of a piperazine ring and a benzimidamide moiety, which imparts distinct biological activities and chemical reactivity. Its ability to bind to DNA and inhibit enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c19-18(20-23)16-8-4-5-9-17(16)22-12-10-21(11-13-22)14-15-6-2-1-3-7-15/h1-9,23H,10-14H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQXMIAVTHQJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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